molecular formula C9H5NO4 B1600286 5-nitro-1H-isochromen-1-one CAS No. 77747-69-4

5-nitro-1H-isochromen-1-one

Cat. No. B1600286
CAS RN: 77747-69-4
M. Wt: 191.14 g/mol
InChI Key: KCYWNAAVPRMMLP-UHFFFAOYSA-N
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Description

5-nitro-1H-isochromen-1-one is a heterocyclic compound that contains a fused isochromene ring and a nitro group in its structure. It is also known by its molecular formula C9H5NO4 .


Synthesis Analysis

The synthesis of isochromen-1-ones has been explored in various studies. Another study proposed an intramolecular annulation strategy for constructing heterocycloalkenyl atropisomers (1H)-isochromen-1-imines by organocatalysis .


Molecular Structure Analysis

The molecular structure of 5-nitro-1H-isochromen-1-one consists of a fused isochromene ring and a nitro group . The average mass of this compound is 191.140 Da .

Scientific Research Applications

Synthesis of Biologically Active Compounds

5-nitro-1H-isochromen-1-one: serves as a functional substrate in the synthesis of various biologically active compounds. Its structure is a core component in natural products and pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties .

Drug Design and Pharmacological Applications

This compound exhibits a broad range of pharmacological activities, including anti-inflammatory, anti-allergic, and anti-microbial effects. It’s used in drug design for pharmacologically relevant derivatives, especially in the development of new therapeutic agents .

Anti-Cancer Research

Due to its structural similarity to compounds with known anticancer properties, 5-nitro-1H-isochromen-1-one is utilized in cancer research. It’s involved in the synthesis of analogs and derivatives that are tested for their efficacy against various cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its potential in treating bacterial infections. Its derivatives are studied for their ability to inhibit the growth of harmful bacteria, making it valuable in the search for new antibiotics .

Anti-Oxidant Studies

Researchers have explored the antioxidant capabilities of 5-nitro-1H-isochromen-1-one . Its role in preventing oxidative stress makes it a candidate for inclusion in treatments for diseases caused by free radicals .

Enzyme Inhibition

The compound is also investigated for its enzyme inhibitory properties. This application is crucial in the development of drugs that target specific enzymes related to diseases .

Material Science Applications

In material science, 5-nitro-1H-isochromen-1-one is studied for its potential use in the development of new materials with unique properties, such as enhanced durability or specialized chemical reactivity.

Synthetic Chemistry Methodologies

Finally, it’s used in synthetic chemistry as an intermediate for the preparation of complex molecular structures. Its versatility in chemical reactions makes it a valuable tool for chemists developing new synthetic routes .

properties

IUPAC Name

5-nitroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYWNAAVPRMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434118
Record name 5-nitro-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-isochromen-1-one

CAS RN

77747-69-4
Record name 5-nitro-1H-isochromen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.4 g (84.03 mmol) of 2-methyl-3-nitrobenzoic acid methyl ester is stirred with 26.8 g (225.1 mmol) of N,N-dimethylformamide dimethylacetal in 85 ml of dimethylformamide for 12 hours at 130° C. The solvent is drawn off in a rotary evaporator, the residue is taken up in methyl-tert-butyl ether and washed three times with water. After washing with saturated NaCl solution, the organic phase is dried. After the desiccant is filtered off and the solvent is spun off, the remaining residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 8.73 g (54.4%) of the desired compound is isolated.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
54.4%

Synthesis routes and methods II

Procedure details

(E)-Methyl 2-(2-(dimethylamino) vinyl)-3-nitrobenzoate was dissolved in ethyl acetate (200 mL), and silica gel (200 g) was added. The resulting suspension was stirred at room temperature for 1 h. The ethyl acetate solution was filtered off. Silica gel was washed with ethyl acetate (2×150 mL) and the combined organics were evaporated and dried under reduced pressure to yield 5-nitro-1H-isochromen-1-one (4.0 g, 21.0 mmol, 82% after two steps) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 2-methyl-3-nitrobenzoate (5 g, 0.02 mol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10 mL, 0.07 mol) were dissolved in N,N-dimethylformamide (30 mL, 0.4 mol). The mixture was stirred at 115° C. for 17 hours. The volatiles were removed on a rotavapor. The residue was dissolved in ethylacetate (400 mL) and then silica gel (400 g) was added. The mixture was stirred at room temperature for 3 hours. Filtered, rinsed with ethylacetate (400 mL×3). Combined filtrates were concentrated to dryness to get a brown solid (3.6 g). MS m/z=192.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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